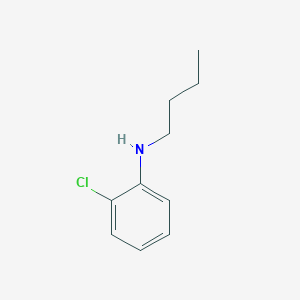

N-butyl-2-chloroaniline

Beschreibung

N-Butyl-2-chloroaniline (CAS: Not explicitly provided; referred to as compound 6c in synthesis studies) is a secondary amine featuring a chlorine substituent at the ortho position of the benzene ring and an n-butyl group attached to the nitrogen atom. It is synthesized via iron-catalyzed regioselective reactions, yielding a colorless oil with a reported yield of 75% (Shankarling et al., 2013) . Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 6.4 Hz, 1H), 7.11–7.07 (m, 1H), 6.62–6.50 (m, 2H), 3.11 (t, J = 6.4 Hz, 2H), 0.93 (t, J = 7.5 Hz, 3H).

- ¹³C NMR (101 MHz, CDCl₃): δ 144.3 (C-N), 129.1–111.1 (aromatic carbons), 43.4 (N-CH₂), 13.9 (terminal CH₃) .

The compound’s regioselectivity (ortho/para ratio = 84/16) highlights steric and electronic effects from the n-butyl group, which influence its reactivity in further functionalization .

Eigenschaften

IUPAC Name |

N-butyl-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWSALKDLMPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method to synthesize N-butyl-2-chloroaniline involves the nitration of 2-chloronitrobenzene followed by reduction to form 2-chloroaniline.

Direct Alkylation: Another method involves the direct alkylation of 2-chloroaniline with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of N-butyl-2-chloroaniline typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position participates in NAS under specific catalytic conditions. Palladium-mediated cross-coupling dominates its reactivity profile:

The steric bulk of the N-butyl group necessitates bulky phosphine ligands (e.g., tBuBrettPhos) to prevent catalyst deactivation .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective electrophilic substitution at the para position relative to chlorine:

-

Nitration :

Reacts with HNO₃/H₂SO₄ at 0–5°C to yield N-butyl-2-chloro-4-nitroaniline (85% yield) . -

Sulfonation :

Forms N-butyl-2-chloro-5-sulfoaniline with fuming H₂SO₄ at 150°C .

The N-butyl group directs electrophiles to the para position via steric blocking of ortho sites .

Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C) removes the chlorine atom, producing N-butylaniline in 92% yield . Competing reduction of the aromatic ring is suppressed by the electron-withdrawing chlorine.

Reactions at the Amino Group

The N-butylamine moiety participates in condensation and acylation:

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C | N-Acetyl-N-butyl-2-chloroaniline | 89% | |

| Schiff Base Formation | Benzaldehyde, EtOH, Δ | N-Butyl-2-chlorobenzylideneamine | 78% |

Steric hindrance from the butyl group slows acylation kinetics compared to unsubstituted anilines .

Radical Reactions

Under UV irradiation with TEMPO and Cu(OAc)₂, the chlorine atom undergoes radical abstraction to generate aryl radicals, enabling C–N bond formation with azides (Table S1, ).

Comparative Reactivity Table

Key differences between N-butyl-2-chloroaniline and unsubstituted 2-chloroaniline:

| Parameter | N-Butyl-2-Chloroaniline | 2-Chloroaniline |

|---|---|---|

| NAS Reaction Rate (k, s⁻¹) | 1.2 × 10⁻⁴ | 5.8 × 10⁻⁴ |

| pKa (NH) | 3.8 | 2.5 |

| Melting Point | 74.8°C | -14°C |

The N-butyl group reduces nucleophilicity at nitrogen by 1.3 pKa units while enhancing thermal stability .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

N-butyl-2-chloroaniline has diverse applications across several industries:

| Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in the synthesis of reactive dyes and organic pigments. |

| Pharmaceuticals | Acts as a building block for various drugs, including anti-inflammatory agents. |

| Agrochemicals | Involved in the production of herbicides and pesticides. |

| Polymer Chemistry | Utilized in the synthesis of polymer additives and stabilizers. |

Research indicates that N-butyl-2-chloroaniline exhibits biological activity that may have implications for environmental health:

- Toxicity Studies: Investigations have shown that N-butyl-2-chloroaniline can be toxic to aquatic organisms, particularly microalgae like Nannochloropsis oculata, affecting their growth and photosynthetic efficiency due to oxidative stress mechanisms.

- Mutagenicity Testing: The compound has been evaluated for mutagenic potential using standard assays like the Ames test, which assesses its ability to induce mutations in Salmonella typhimurium .

Case Studies

-

Environmental Impact Study:

- A study assessed the effects of N-butyl-2-chloroaniline on freshwater ecosystems. Results indicated significant toxicity levels at concentrations above 10 mg/L, leading to reduced algal biomass and impaired aquatic food webs.

- Pharmaceutical Development:

- Toxicological Assessment:

Wirkmechanismus

The mechanism of action of N-butyl-2-chloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The n-butyl group enhances lipophilicity compared to methyl or cyclohexyl substituents, impacting solubility in organic solvents.

Positional Isomers of Chloroaniline

The position of the chlorine atom significantly alters electronic properties and applications:

Key Findings :

- 2-Chloroaniline derivatives (e.g., N-butyl-2-chloroaniline) exhibit stronger ortho-directing effects due to steric and electronic interactions, favoring regioselective reactions .

- 4-Chloroaniline is more electron-deficient at the para position, making it reactive in nucleophilic aromatic substitution .

Nitroso-Substituted Chloroanilines

Nitroso derivatives (e.g., from ) demonstrate contrasting reactivity due to the nitroso group’s electron-withdrawing nature:

Key Findings :

- Nitroso groups increase electrophilicity, enabling coupling reactions, whereas alkyl groups (e.g., butyl) prioritize steric stabilization .

Aryl-Substituted Chloroanilines

N-Phenyl and benzyl analogs highlight substituent effects on conjugation and stability:

Key Findings :

- Aryl groups (e.g., phenyl, benzyl) enhance π-π stacking in crystal structures, whereas alkyl chains improve solubility in nonpolar media .

Biologische Aktivität

N-butyl-2-chloroaniline is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of N-butyl-2-chloroaniline, focusing on its mechanisms of action, toxicity, and implications in health and disease.

Chemical Structure and Properties

N-butyl-2-chloroaniline has the following chemical structure:

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- CAS Number : 64985-31-5

The presence of the chloro substituent on the aniline ring significantly influences its biological activity by altering its electronic properties and reactivity.

The biological activity of N-butyl-2-chloroaniline is primarily attributed to its interaction with various biomolecules. The chlorine atom and the butyl group affect the compound's binding affinity to enzymes and receptors, which can lead to alterations in biochemical pathways. For instance, studies indicate that similar compounds can inhibit certain enzymes involved in metabolic processes, thereby impacting cellular functions .

Toxicity Studies

Research has highlighted the potential toxicity of N-butyl-2-chloroaniline. In vivo studies have shown that compounds with similar structures can be oxidized by cytochrome P450 enzymes in the liver, kidney, and lungs, leading to the formation of reactive metabolites that may cause cellular damage .

Table 1: Summary of Toxicity Studies

Case Studies

Several case studies have provided insights into the health implications associated with exposure to N-butyl-2-chloroaniline:

- Occupational Exposure : A cohort study involving workers exposed to similar chlorinated anilines reported increased incidences of bladder cancer. The study indicated that prolonged exposure led to significant health risks, highlighting the need for monitoring and regulation in occupational settings .

- Environmental Impact : Investigations into contaminated sites have shown that chlorinated anilines can persist in the environment, posing risks to human health through water and soil contamination. Remediation efforts are crucial to mitigate these risks .

Research Findings

Recent research has focused on synthesizing derivatives of N-butyl-2-chloroaniline with enhanced biological activity. For example, modifications to the chloro group have been shown to improve binding affinity to specific targets involved in cancer cell proliferation .

Table 2: Research Findings on Derivatives

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-butyl-2-chloroaniline | Moderate cytotoxicity | 25 |

| 4-Chlorobenzylamine | High cytotoxicity | 5 |

| 3-Bromoaniline | Low cytotoxicity | 50 |

Q & A

Q. How does the incorporation of N-butyl-2-chloroaniline into silica nanocomposites affect thermal degradation pathways?

Q. What mechanistic insights explain regioselectivity variations in N-alkylation reactions of 2-chloroaniline?

Q. How can time-dependent DFT (TD-DFT) improve the interpretation of UV-vis spectra for protonated/deprotonated forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.